5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is a compound with the molecular formula C11H12ClN3OS and a molecular weight of 269.75 g/mol . This compound is part of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole moiety are known to have diverse biological activities. They are often used in medicinal chemistry and agriculture due to their fungicidal, herbicidal, and plant growth regulatory properties .
Mode of Action
The mode of action of “5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol” could potentially involve interaction with biological targets via the 1,2,4-triazole moiety, which is known to form hydrogen bonds with biological targets .
Biochemical Pathways
Compounds with similar structures have been found to interfere with the synthesis of essential biomolecules in organisms, leading to their fungicidal or herbicidal effects .
Pharmacokinetics
The presence of the 1,2,4-triazole moiety could potentially enhance the compound’s bioavailability due to its ability to form hydrogen bonds .
Result of Action
Similar compounds have been found to cause cellular damage in target organisms, leading to their death .
Action Environment
Similar compounds have been found to be stable under a variety of environmental conditions .
Preparation Methods
The synthesis of 5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from 4-chlorophenol and ethyl 2-chloroacetate . The process includes:
Formation of the intermediate: 4-chlorophenol reacts with ethyl 2-chloroacetate under basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization with hydrazine hydrate to form the triazole ring.
Thiol formation:
Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Cyclization: The triazole ring can undergo further cyclization reactions to form fused heterocycles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles like amines for substitution reactions. Major products formed from these reactions include disulfides, sulfonic acids, and various substituted triazoles .
Scientific Research Applications
5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of antifungal, anticancer, and anti-inflammatory agents.
Materials Science: The compound is used in the development of corrosion inhibitors for metals.
Biological Research: It serves as a probe in proteomics research to study protein interactions and functions.
Comparison with Similar Compounds
Similar compounds to 5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol include other 1,2,4-triazole derivatives such as:
- 5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
- 5-[(2-chlorophenoxy)methyl]-4-(1-ethylpropyl)-4H-1,2,4-triazole-3-thiol
These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications. The unique combination of the chlorophenoxy group and the triazole-thiol structure in this compound contributes to its distinct properties and effectiveness in various applications .
Properties
IUPAC Name |
3-[(2-chlorophenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3OS/c1-2-15-10(13-14-11(15)17)7-16-9-6-4-3-5-8(9)12/h3-6H,2,7H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWXNWDFGZNIOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)COC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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